molecular formula C27H27NO2 B379457 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine

4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine

Cat. No.: B379457
M. Wt: 397.5g/mol
InChI Key: RYNRCKKXZWKYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C27H27NO2

Molecular Weight

397.5g/mol

IUPAC Name

4-[[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine

InChI

InChI=1S/C27H27NO2/c1-20-11-13-21(14-12-20)26-23-9-5-6-10-25(23)30-27(22-7-3-2-4-8-22)24(26)19-28-15-17-29-18-16-28/h2-14,26H,15-19H2,1H3

InChI Key

RYNRCKKXZWKYSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2CN4CCOCC4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2CN4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine typically involves multi-step organic reactions. One possible route could involve the condensation of a phenyl-substituted chromene with a morpholine derivative under specific conditions such as the presence of a catalyst, controlled temperature, and pH.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydrochromene derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the chromene or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrochromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, chromene derivatives are often studied for their potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Medicine

The compound might be investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry

In industry, such compounds could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine would depend on its specific biological or chemical activity. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4H-Chromene derivatives: Compounds with similar chromene structures but different substituents.

    Morpholine derivatives: Compounds with the morpholine ring but different substituents on the ring.

Uniqueness

The uniqueness of 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other chromene or morpholine derivatives.

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